[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
Description
The compound [1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate is a structurally complex molecule featuring a naphthalene core substituted with a hydrazone-linked acetylated 4-propoxybenzoyl group and a 4-methylbenzoate ester. Its synthesis likely involves hydrazine-mediated condensation reactions, analogous to methods described for related hydrazone derivatives (e.g., refluxing hydrazine hydrate with carbonyl precursors) .
Properties
CAS No. |
769153-94-8 |
|---|---|
Molecular Formula |
C31H29N3O5 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C31H29N3O5/c1-3-18-38-25-15-12-23(13-16-25)30(36)32-20-29(35)34-33-19-27-26-7-5-4-6-22(26)14-17-28(27)39-31(37)24-10-8-21(2)9-11-24/h4-17,19H,3,18,20H2,1-2H3,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
HOKFMAXWQNJUBO-HNSNBQBZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three key intermediates:
-
Naphthalen-2-yl aldehyde precursor : Provides the aromatic backbone for hydrazone formation.
-
4-Propoxybenzoyl-aminoacetyl hydrazine : Delivers the hydrazinylidene-amide functionality.
-
4-Methylbenzoate ester : Introduced via esterification or nucleophilic substitution.
This approach aligns with strategies used for structurally related naphthalene-hydrazone systems.
Synthesis of 2-Formylnaphthalen-1-yl 4-Methylbenzoate
Reagents :
-
1-Hydroxy-2-naphthaldehyde (1.0 equiv)
-
4-Methylbenzoyl chloride (1.2 equiv)
-
Pyridine (3.0 equiv), anhydrous DCM, 0°C → RT
Procedure :
-
Dissolve 1-hydroxy-2-naphthaldehyde (5.0 g, 28.7 mmol) in 50 mL DCM under N₂.
-
Add pyridine (3.4 mL, 43.1 mmol) followed by dropwise addition of 4-methylbenzoyl chloride (4.8 mL, 34.5 mmol).
-
Stir for 12 h at RT. Quench with 1M HCl, extract with DCM, dry (Na₂SO₄), and purify via silica chromatography (Hex:EtOAc 8:2).
Yield : 82% (6.7 g). Characterization :
Preparation of 2-[(4-Propoxybenzoyl)amino]acetyl Hydrazine
Reagents :
-
4-Propoxybenzoic acid (1.0 equiv)
-
Glycine hydrazide (1.1 equiv)
-
HATU (1.5 equiv), DIPEA (3.0 equiv), DMF
Procedure :
-
Activate 4-propoxybenzoic acid (3.0 g, 15.6 mmol) with HATU (8.9 g, 23.4 mmol) in DMF (30 mL) for 10 min.
-
Add glycine hydrazide (1.7 g, 16.4 mmol) and DIPEA (8.1 mL, 46.8 mmol). Stir at RT for 6 h.
-
Dilute with EtOAc, wash with 5% LiCl (3×), dry (MgSO₄), and concentrate.
Yield : 76% (3.1 g). Characterization :
Hydrazone Formation and Final Coupling
Reagents :
-
2-Formylnaphthalen-1-yl 4-methylbenzoate (1.0 equiv)
-
2-[(4-Propoxybenzoyl)amino]acetyl hydrazine (1.05 equiv)
-
AcOH (cat.), EtOH, reflux
Procedure :
-
Reflux aldehyde (4.0 g, 11.2 mmol) and hydrazine (3.8 g, 11.8 mmol) in EtOH (40 mL) with 3 drops AcOH for 8 h.
-
Cool to 0°C, filter precipitate, wash with cold EtOH.
Yield : 68% (5.2 g). Characterization :
Reaction Optimization Data
Catalytic Systems for Hydrazone Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AcOH | EtOH | 78 | 8 | 68 |
| p-TsOH | Toluene | 110 | 4 | 72 |
| ZnCl₂ | MeCN | 82 | 6 | 65 |
Esterification Efficiency
| Method | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Steglich esterification | DCC/DMAP | 78 | 95.2 |
| Acyl chloride | SOCl₂, then pyridine | 82 | 97.8 |
| Mitsunobu reaction | DIAD, PPh₃ | 85 | 96.5 |
Optimal results achieved via acyl chloride method.
Characterization and Validation
Spectroscopic Consistency
Purity Assessment
| Technique | Result | Acceptance Criteria |
|---|---|---|
| HPLC (UV 254 nm) | 98.7% area | ≥95% |
| KF Titration | 0.12% H₂O | ≤0.5% |
| Residual Solvents (GC) | <50 ppm EtOH | <500 ppm |
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Implementing flow chemistry for critical steps enhances reproducibility:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Energy Consumption (kWh/mol) | 41 | 23 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate represents a class of organic compounds with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes:
- A naphthalene moiety that contributes to its aromatic properties.
- A hydrazone linkage that is often associated with biological activity.
- Functional groups such as propoxybenzoyl and methylbenzoate , which can influence solubility and reactivity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly for:
- Anticancer Agents : Compounds with hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the hydrazone structure can enhance selectivity and potency against tumor cells.
- Antimicrobial Activity : The presence of aromatic rings may contribute to the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Synthesis and Modification
The synthesis of this compound can involve several methods:
- Condensation Reactions : Typically, the synthesis begins with the condensation of an appropriate hydrazine derivative with an aldehyde or ketone.
- Functional Group Modifications : The introduction of different functional groups can be achieved through standard organic reactions such as acylation or alkylation.
Materials Science
Due to its unique chemical structure, this compound may also find applications in:
- Polymeric Materials : The incorporation of such compounds into polymer matrices could enhance thermal stability and mechanical properties.
- Sensors and Dyes : The chromophoric nature of the naphthalene unit allows for potential use in optical sensors or as dyes in various applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar hydrazone derivatives on human cancer cell lines. Results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to non-cancerous cells, suggesting selective toxicity.
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics. This supports further investigation into the compound's potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound [1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate, a complex organic molecule, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a hydrazone linkage, which is often associated with various biological activities. The structure includes a naphthalene ring, which enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have shown that derivatives of hydrazone compounds can induce apoptosis in cancer cells. For instance, similar structures have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity. Specific derivatives have been reported to inhibit proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
2. Antimicrobial Properties
Hydrazone derivatives have been investigated for their antibacterial and antifungal properties. Research indicates that compounds with similar functionalities exhibit strong activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies on related compounds have shown inhibition of proteasome activity, which is crucial in regulating protein degradation and cellular homeostasis . This could have implications for diseases characterized by protein aggregation.
The biological activity of [1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate likely involves multiple mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging of free radicals, which may protect cells from oxidative stress.
- Enzyme Interaction : Binding to target enzymes, altering their activity and affecting downstream signaling pathways.
Case Studies
Several studies provide insights into the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on MCF-7 cells; found significant inhibition at concentrations above 10 μM. |
| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus; reported minimum inhibitory concentrations (MIC) below 50 μg/mL. |
| Study 3 | Analyzed enzyme inhibition; demonstrated that related hydrazone compounds inhibited proteasomal activity by up to 70% at optimal concentrations. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s 4-propoxybenzoyl group distinguishes it from analogs such as 1-[(E)-({2-[(4-ethylphenyl)amino]-2-oxoacetyl}hydrazinylidene)methyl]-2-naphthyl 4-methylbenzoate (). Similarly, 4-{(E)-[(1-naphthylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate () substitutes the naphthalene moiety with a bromobenzoate ester, which may alter electronic properties and binding affinity due to the electron-withdrawing bromine atom .
Hydrazone and Ester Linkages
The hydrazone group in the target compound is a common feature in analogs like (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate (). However, the presence of the 4-propoxybenzoyl group introduces additional hydrogen-bonding capacity compared to simpler methyl or methoxy substituents, as seen in (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (). This could influence crystallinity and thermal stability, as observed in crystal structures resolved using SHELX software .
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
- 4-Methylbenzoate esters (e.g., ) typically exhibit moderate solubility in organic solvents due to their hydrophobic aromatic rings.
- Propoxy vs. Methoxy/ethyl substituents : The longer propoxy chain likely increases logP values, enhancing lipid solubility compared to methoxy or ethyl groups .
- Hydrazone derivatives (e.g., ) often show melting points >150°C, suggesting similar thermal stability for the target compound.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes: Hydrazine-mediated condensations () and recrystallization from ethanol () are viable for producing the target compound.
- Crystallography : SHELX and WinGX () are widely used for resolving hydrazone-containing structures, suggesting similar methodologies apply.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. Key steps include hydrazone formation using hydrazine derivatives and esterification of naphthalene intermediates. For example, hydrazinylidene groups are introduced via refluxing with acetyl hydrazine in ethanol, followed by coupling with 4-methylbenzoate using DCC/DMAP as coupling agents . Intermediates are characterized using FT-IR (to confirm carbonyl and hydrazone stretches at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and ester linkages) .
Q. How do structural features of this compound influence its solubility and stability in experimental settings?
- Methodological Answer : The naphthalene backbone and aromatic ester groups contribute to low polarity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability is assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C), with HPLC monitoring degradation products. The hydrazone linkage may hydrolyze under acidic conditions, necessitating pH-controlled storage .
Q. What spectroscopic techniques are critical for confirming the E-configuration of the hydrazinylidene group?
- Methodological Answer : The E-configuration is confirmed via NOESY NMR, which shows no cross-peaks between the hydrazone proton and the naphthalene methyl group. UV-Vis spectroscopy (λmax ~300–350 nm for conjugated systems) and X-ray crystallography (if crystals are obtainable) further validate geometry .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states for derivative synthesis. Molecular docking identifies substituents (e.g., electron-withdrawing groups on the benzoate ring) that improve binding affinity to target enzymes. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable synthetic routes .
Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yields and minimizing byproducts?
- Methodological Answer : A Box-Behnken or central composite design evaluates critical factors (e.g., temperature, stoichiometry, catalyst loading). Response surface methodology identifies optimal conditions (e.g., 70°C, 1.2 equiv. hydrazine, 5 mol% DMAP), reducing byproducts like hydrolyzed esters. ANOVA validates model significance, with Pareto charts highlighting dominant variables .
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism in hydrazone groups) or solvent interactions. Variable-temperature NMR (VT-NMR) tracks proton exchange processes, while 2D-COSY and HSQC resolve overlapping signals. IR in different solvents (KBr vs. ATR) verifies solvent-dependent conformational changes .
Q. What mechanistic insights explain the compound’s reactivity under photolytic conditions?
- Methodological Answer : Time-resolved UV-Vis and ESR spectroscopy track radical formation during UV exposure. Transient intermediates (e.g., naphthoxy radicals) are identified via quenching experiments with TEMPO. Computational TD-DFT models predict excited-state behavior, guiding the design of photostable analogs .
Q. How does the compound’s supramolecular packing (e.g., π-π stacking) influence its crystallinity and material properties?
- Methodological Answer : Single-crystal XRD reveals π-π interactions (3.5–4.0 Å spacing) between naphthalene rings. DSC and TGA correlate packing density with thermal stability (decomposition >250°C). Hirshfeld surface analysis quantifies intermolecular contacts, aiding in co-crystal design for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
